molecular formula C8H15N7O2S3 B561971 Famotidine-13C3 CAS No. 1185241-48-8

Famotidine-13C3

Cat. No.: B561971
CAS No.: 1185241-48-8
M. Wt: 340.412
InChI Key: XUFQPHANEAPEMJ-QIOHBQFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Famotidine-13C3 is a stable isotope-labeled version of famotidine, a histamine H2 receptor antagonist. Famotidine is widely used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The isotope-labeled version, this compound, is particularly useful in scientific research for tracing metabolic pathways and studying the pharmacokinetics of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Famotidine-13C3 involves the incorporation of carbon-13 isotopes into the famotidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like triethylamine and phosphate buffer. The process may also involve liquid-liquid extraction and chromatographic separation to purify the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control and validation .

Chemical Reactions Analysis

Types of Reactions: Famotidine-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Famotidine-13C3 has a wide range of applications in scientific research:

Mechanism of Action

Famotidine-13C3 can be compared with other histamine H2 receptor antagonists such as cimetidine, ranitidine, and nizatidine. While all these compounds share a similar mechanism of action, this compound is unique due to its stable isotope labeling, which makes it particularly valuable for research purposes. The labeled version allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with the non-labeled compounds .

Comparison with Similar Compounds

  • Cimetidine
  • Ranitidine
  • Nizatidine
  • Omeprazole (Proton pump inhibitor)
  • Pantoprazole (Proton pump inhibitor)

Famotidine-13C3 stands out due to its application in advanced research techniques, making it a crucial tool in both academic and industrial settings.

Properties

IUPAC Name

3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-QIOHBQFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC(=NS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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